molecular formula C13H13NO B11769581 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11769581
M. Wt: 199.25 g/mol
InChI Key: IXTDGHYGOQZUFF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,6-dimethylphenylamine with an appropriate aldehyde precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the amine reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic ring and pyrrole moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3

InChI Key

IXTDGHYGOQZUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC=C2C=O

Origin of Product

United States

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